N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo-pyrimidinone derivative featuring a chloro-methylphenyl acetamide moiety. Its structure comprises a pyrazolo[3,4-d]pyrimidin-4-one core linked to a 2,3-dimethylphenyl group and an N-(3-chloro-4-methylphenyl)acetamide side chain.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-13-5-4-6-19(15(13)3)28-21-17(10-25-28)22(30)27(12-24-21)11-20(29)26-16-8-7-14(2)18(23)9-16/h4-10,12H,11H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFVJFRDOFAQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares the target compound with key analogs from the evidence, focusing on structural features, physicochemical properties, and synthetic methodologies.
Structural and Functional Comparisons
- Core Heterocycles: The target compound and Example 83 share the pyrazolo[3,4-d]pyrimidin-4-one core, which is associated with enhanced binding to ATP pockets in kinases . In contrast, Compounds 4g and 4h () utilize a pyrazolo[3,4-b]pyridine scaffold, which may exhibit distinct electronic properties due to the pyridine ring’s reduced electron density compared to pyrimidinone.
- Substituent Effects: Chloro and Methyl Groups: The target’s 3-chloro-4-methylphenyl group balances hydrophobicity and steric bulk, similar to the 4-chlorophenyl substituents in Compounds 4g and 4h. Chlorine atoms enhance lipophilicity and membrane permeability, while methyl groups may reduce oxidative metabolism . Electron-Withdrawing Groups: Compound 4h’s nitro group (-NO₂) increases polarity and hydrogen-bonding capacity, likely lowering logP compared to the target’s methyl group.
- Synthetic Approaches: Example 83 employs a palladium-catalyzed cross-coupling reaction, indicative of advanced functionalization strategies for aryl boronate intermediates .
Physicochemical Properties
Melting Points :
- Example 83 exhibits the highest melting point (302–304°C), likely due to strong intermolecular interactions from its chromen-4-one and fluorinated substituents .
- Compounds 4g and 4h have lower melting points (221–233°C), reflecting reduced crystallinity from bulky, flexible substituents like trifluoromethyl and nitro groups .
Molecular Weight and Solubility :
- The target compound’s molecular weight is estimated to exceed 500 g/mol based on analogs, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO).
- Compound 4h’s nitro group may improve aqueous solubility compared to the target’s chloro-methylphenyl group, though at the expense of metabolic stability .
Preparation Methods
Synthetic Strategy Overview
The target compound’s structure comprises three critical domains:
- Pyrazolo[3,4-d]pyrimidin-4(5H)-one core
- 1-(2,3-Dimethylphenyl) substituent
- N-(3-Chloro-4-methylphenyl)acetamide side chain
Synthesis proceeds via sequential steps:
- Construction of the pyrazolo[3,4-d]pyrimidinone scaffold
- Introduction of the 2,3-dimethylphenyl group at position 1
- Attachment of the acetamide moiety at position 5
Preparation of the Pyrazolo[3,4-d]pyrimidin-4(5H)-one Core
Starting Material: 5-Amino-1H-pyrazole-4-carboxamide
The core synthesis begins with 5-amino-1H-pyrazole-4-carboxamide , a precursor used in analogous pyrazolo[3,4-d]pyrimidine syntheses. Cyclization is achieved via treatment with aryl nitriles under acidic conditions.
Procedure:
- Dissolve 5-amino-1H-pyrazole-4-carboxamide (10 mmol) in dioxane (20 mL).
- Add 2,3-dimethylbenzonitrile (15 mmol) and bubble dry HCl gas for 6 hours.
- Pour the mixture onto crushed ice, neutralize with 5% NaOH , and filter the precipitate.
- Recrystallize from ethanol to yield 1-(2,3-dimethylphenyl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Yield: 62%).
Characterization:
Introduction of the Acetamide Side Chain
Chloroacetylation at Position 5
The 5-amino group undergoes chloroacetylation to enable nucleophilic displacement.
Procedure:
- Suspend 1-(2,3-dimethylphenyl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5 mmol) in dry THF (15 mL).
- Add chloroacetyl chloride (7.5 mmol) and triethylamine (10 mmol) at 0°C.
- Stir for 4 hours at room temperature, then concentrate under vacuum.
- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to obtain 5-(2-chloroacetamido)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Yield: 58%).
Characterization:
Coupling with 3-Chloro-4-methylaniline
Nucleophilic Displacement
The chloroacetamide intermediate reacts with 3-chloro-4-methylaniline to form the target acetamide.
Procedure:
- Dissolve 5-(2-chloroacetamido)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (3 mmol) in DMF (10 mL).
- Add 3-chloro-4-methylaniline (3.6 mmol) and K₂CO₃ (6 mmol).
- Heat at 80°C for 12 hours, then pour into ice-water.
- Filter and recrystallize from methanol to yield the target compound (Yield: 52%).
Characterization:
Optimization and Yield Enhancement
Analytical Data Summary
| Step | Intermediate | Yield (%) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|
| 1 | Pyrazolo[3,4-d]pyrimidinone | 62 | 1697 (C=O), 1600 (C=N) |
| 2 | Chloroacetamide derivative | 58 | 1712 (C=O), 1566 (C=N) |
| 3 | Target compound | 52 | 3414 (NH), 1693 (C=O) |
Challenges and Solutions
- Regioselectivity in Cyclization: Using HCl gas ensures protonation of the pyrazole nitrogen, directing cyclization to the correct position.
- Side Reactions: Excess 3-chloro-4-methylaniline (1.2 equiv) minimizes dimerization during coupling.
- Purification: Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted aniline and byproducts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
